

2-Methylisoindolin-5-amine chemical properties

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Compound of Interest

Compound Name: 2-Methylisoindolin-5-amine

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An In-depth Technical Guide to the Chemical Properties and Applications of **2-Methylisoindolin-5-amine**

Abstract

2-Methylisoindolin-5-amine is a heterocyclic building block of significant interest to the fields of medicinal chemistry and drug discovery. As a derivative of the isoindoline scaffold, a core structure found in numerous bioactive compounds, this molecule presents a unique combination of structural rigidity and versatile functional handles. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, analytical characterization, and established applications. We will explore the molecule's role as a privileged scaffold in the design of novel therapeutics, particularly in oncology and inflammatory diseases, while also providing practical protocols and safety information for researchers.

Molecular Identity and Physicochemical Properties

2-Methylisoindolin-5-amine is a bicyclic aromatic amine. The core structure consists of a benzene ring fused to a pyrrolidine ring, with a methyl group on the isoindoline nitrogen (position 2) and an amine group on the benzene ring (position 5). It is commonly handled in its dihydrochloride salt form to improve stability and solubility.^{[1][2]}

Property	Value	Source
IUPAC Name	2-methyl-2,3-dihydro-1H-isoindol-5-amine	[2]
Synonyms	2-Methylisoindolin-5-amine	[1]
CAS Number	943751-30-2 (Dihydrochloride Salt)	[1][2]
Molecular Formula	C ₉ H ₁₂ N ₂ (Free Base) C ₉ H ₁₄ Cl ₂ N ₂ (Dihydrochloride)	[1][3]
Molecular Weight	148.21 g/mol (Free Base) 221.13 g/mol (Dihydrochloride)	[1][3]
SMILES	CN1CC2=CC=C(N)C=C2C1 (Free Base)	[2]
InChI Key	JLJVEVXJFOMIGF- UHFFFAOYSA-N (Free Base)	[2]

Synthesis and Chemical Reactivity

The synthesis of **2-Methylisoindolin-5-amine** is not extensively detailed in publicly accessible literature; however, a scientifically sound pathway can be constructed based on established organic chemistry principles and synthetic routes for analogous structures.[4] A common and effective strategy involves the N-methylation of a suitable isoindoline precursor followed by the reduction of a nitro group to the target primary amine.

Rationale for Synthetic Strategy

The chosen synthetic pathway prioritizes the use of commercially available starting materials and high-yielding, reliable reactions. The reduction of an aromatic nitro group is a classic and efficient method for introducing an amine functionality.[5] Performing the N-methylation prior to nitro reduction avoids potential side reactions associated with the free amine and simplifies purification. This multi-step process allows for clear checkpoints for characterization and purification, ensuring the integrity of the final product.

Representative Synthetic Protocol

This protocol outlines a plausible, multi-step synthesis starting from 5-nitroisindoline.

Step 1: N-Methylation of 5-Nitroisindoline

- Dissolve 5-nitroisindoline (1.0 eq) in a suitable aprotic solvent such as Dichloromethane (DCM) or Acetonitrile.
- Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (1.5 eq), to the solution and cool to 0 °C in an ice bath.
- Add a methylating agent, such as methyl iodide (CH_3I) or dimethyl sulfate ($(\text{CH}_3)_2\text{SO}_4$) (1.2 eq), dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with water and extract the organic layer.
- Wash the organic phase with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude product, 2-methyl-5-nitroisindoline, via column chromatography on silica gel.

Step 2: Reduction of 2-Methyl-5-nitroisindoline

- Dissolve the purified 2-methyl-5-nitroisindoline (1.0 eq) in a protic solvent like Methanol (MeOH) or Ethanol (EtOH).
- Add a catalyst, such as Palladium on carbon (Pd/C, 10% w/w), to the solution.
- Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
- Monitor the reaction by TLC until the starting material is fully consumed.

- Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional solvent.
- Concentrate the filtrate under reduced pressure to yield the final product, **2-Methylisoindolin-5-amine**.
- If the dihydrochloride salt is desired, dissolve the free base in a suitable solvent (e.g., diethyl ether) and bubble HCl gas through it or add a solution of HCl in isopropanol to precipitate the salt, which can then be collected by filtration.

Visualization of Synthetic Workflow



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Caption: A plausible synthetic route to **2-Methylisoindolin-5-amine**.

Analytical and Spectroscopic Profile

Characterization of **2-Methylisoindolin-5-amine** relies on standard analytical techniques to confirm its structure and purity.

- Chromatography: TLC is used for reaction monitoring, typically with a mobile phase of ethyl acetate and hexanes, often with a small amount of triethylamine to reduce tailing. Purification is achieved via flash column chromatography.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula. The expected $[M+H]^+$ ion for the free base $C_9H_{12}N_2$ is approximately m/z 149.1073.[6]
- Infrared (IR) Spectroscopy: Key vibrational frequencies would include N-H stretches for the primary amine (around $3300-3400\text{ cm}^{-1}$), C-H stretches for the aromatic and aliphatic groups, and C=C stretches for the aromatic ring (around 1600 cm^{-1}).[6]

Predicted NMR Spectroscopic Data

While specific experimental data is not readily available, a predicted Nuclear Magnetic Resonance (NMR) spectrum can be inferred based on the chemical structure and data from analogous compounds.^[6]

Predicted ¹H NMR (in CDCl₃, ~400 MHz):

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment	Rationale
~ 7.0-7.2	d	1H	Ar-H	Aromatic proton ortho to the isoindoline CH ₂ group.
~ 6.5-6.7	dd	1H	Ar-H	Aromatic proton ortho to the -NH ₂ group.
~ 6.4-6.5	d	1H	Ar-H	Aromatic proton meta to the -NH ₂ group.
~ 4.0-4.2	s	4H	-CH ₂ -N-CH ₂ -	The two methylene groups of the isoindoline ring may appear as a singlet due to rapid conformational changes.
~ 3.6-3.8	br s	2H	-NH ₂	Amine protons; signal is broad and its position is concentration-dependent.

| ~ 2.5 | s | 3H | N-CH₃ | Singlet for the N-methyl group. |

Predicted ¹³C NMR (in CDCl₃, ~100 MHz):

Chemical Shift (δ, ppm)	Assignment	Rationale
~ 145-150	Ar-C	Aromatic carbon attached to the -NH ₂ group.
~ 130-140	Ar-C	Quaternary aromatic carbons of the fused ring system.
~ 110-125	Ar-CH	Aromatic carbons with attached protons.
~ 55-60	-CH ₂ -N	Methylene carbons of the isoindoline ring.

| ~ 40-45 | N-CH₃ | Carbon of the N-methyl group. |

Relevance in Medicinal Chemistry and Drug Discovery

The isoindoline core is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets with high affinity.^{[5][7]} This makes its derivatives, like **2-Methylisoindolin-5-amine**, highly valuable starting points for drug discovery programs.

A Versatile Synthon for Novel Therapeutics

The molecule possesses two key reactive sites: the primary aromatic amine at position 5 and the tertiary amine within the heterocyclic ring.

- **The Aromatic Amine:** This group can be readily functionalized through reactions like acylation, sulfonylation, or reductive amination to introduce diverse side chains, enabling the exploration of structure-activity relationships (SAR).

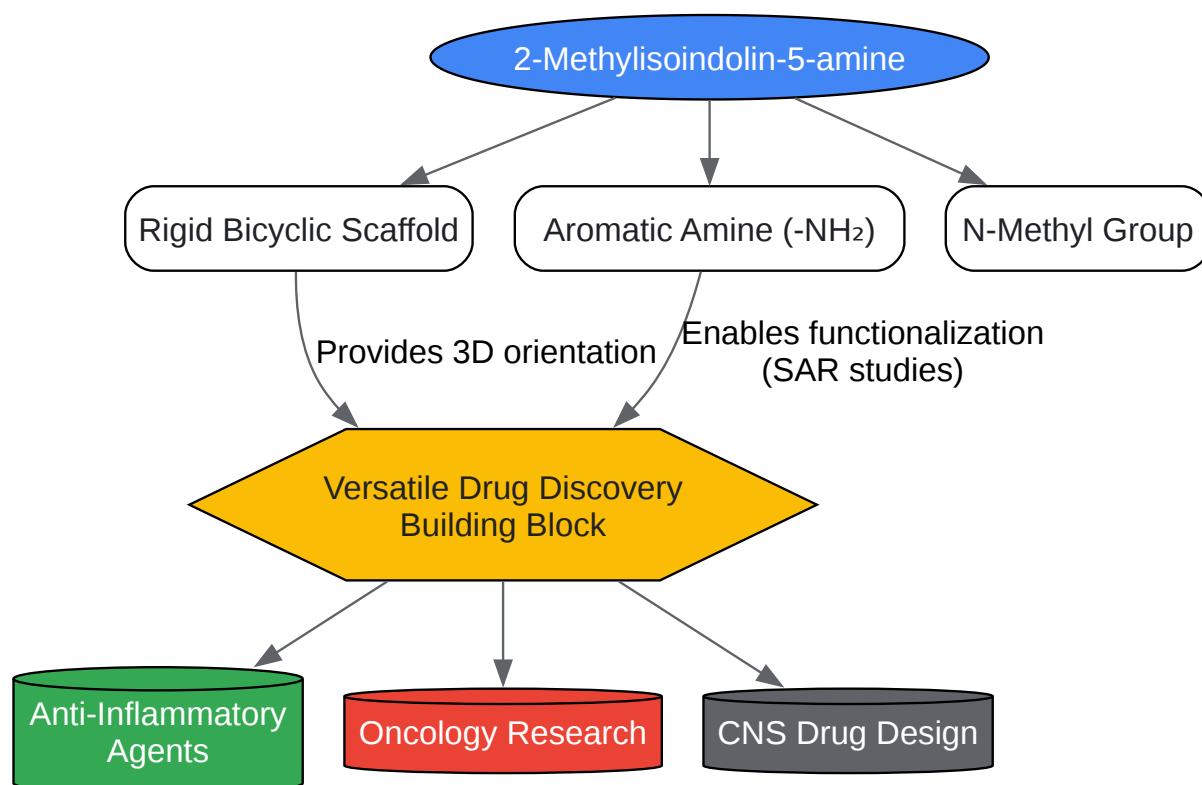
- **The Bicyclic Scaffold:** The rigid isoindoline core serves as a well-defined scaffold to orient these functional groups in three-dimensional space for optimal interaction with protein binding sites.

Potential Therapeutic Applications

Compounds containing the isoindoline or related indoline scaffold have shown promise in a variety of therapeutic areas:

- **Oncology:** The isoindoline-1,3-dione (phthalimide) structure is central to immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide, used to treat multiple myeloma.[\[5\]](#)
- **Anti-Inflammatory Agents:** Indoline-based compounds have been developed as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are key targets in inflammatory pathways.[\[4\]](#)
- **CNS Disorders:** The rigid scaffold is also suitable for designing ligands that target receptors and enzymes in the central nervous system.

Visualization of Structure-Application Relationship



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Caption: Relationship between the structure and its utility in drug discovery.

Safety, Handling, and Storage

As with any laboratory chemical, **2-Methylisoindolin-5-amine** should be handled with appropriate care. While a specific safety data sheet (SDS) is not widely available, guidelines can be established from data on similar amine-containing heterocyclic compounds.^{[8][9]}

- **Personal Protective Equipment (PPE):** Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
- **Handling:** Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids.
- First Aid:
 - Skin Contact: Immediately wash the affected area with plenty of soap and water.
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
 - Ingestion/Inhalation: Move the person to fresh air. Seek immediate medical attention.

Conclusion

2-Methylisoindolin-5-amine is a strategically important molecule for chemical and pharmaceutical research. Its defined stereochemical structure, coupled with versatile functional groups, establishes it as a valuable building block for constructing complex molecular architectures. Its connection to the privileged isoindoline scaffold provides a strong rationale for its inclusion in discovery campaigns targeting a wide range of diseases, from cancer to chronic inflammation. This guide has provided a foundational understanding of its properties, synthesis, and potential, offering a technical resource for scientists engaged in the pursuit of novel therapeutics.

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